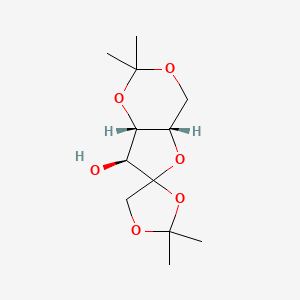

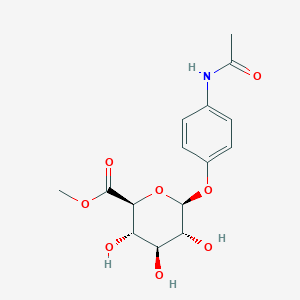

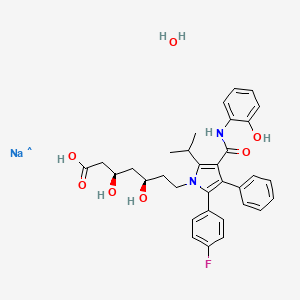

Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside involves the Helferich glycosylation of methyl 2-O-allyl-4,6-O-benzylidene-alpha-D-mannopyranoside with tetra-O-acetyl-alpha-D-mannopyranosyl bromide. This process yields the compound with high efficiency, demonstrating the applicability of Helferich glycosylation in the synthesis of complex oligosaccharides (Winnik, Brisson, Carver, & Krepinsky, 1982).

Aplicaciones Científicas De Investigación

Synthesis of Model Oligosaccharides

Research conducted by Winnik et al. (1982) explored the synthesis of model oligosaccharides of biological significance, utilizing compounds like Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside. This study was significant in understanding the synthesis process of complex carbohydrates, contributing to the broader field of carbohydrate chemistry (Winnik et al., 1982).

Applications in Stereochemistry and Regioselectivity

In 1980, Mitsunobu et al. described the use of related compounds in stereo- and regioselective synthesis processes. The study highlighted the chemical reactions and transformations, contributing to the understanding of carbohydrate-based synthesis (Mitsunobu et al., 1980).

Structural Analysis and Characterization

Nasir-ud-din et al. (1974) focused on the synthesis of different ethers of methyl 2-acetamido-2-deoxy-alpha-D-mannopyranoside, providing essential insights into the structural analysis and characterization of these compounds. Such research is vital for developing new carbohydrate derivatives (Nasir-ud-din et al., 1974).

Synthesis of Labelled Compounds for Research

Winnik et al. (1983) also worked on synthesizing carbon-13 labelled trimannosides, demonstrating the use of Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside in preparing labelled compounds for advanced research applications (Winnik et al., 1983).

Advancements in Synthetic Organic Chemistry

The work of Khan et al. (1990) and others demonstrates the compound's role in advancing synthetic organic chemistry, particularly in the synthesis of complex oligosaccharides and their derivatives (Khan et al., 1990).

Safety And Hazards

While specific safety and hazards information for “Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside” is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, using personal protective equipment as required, and avoiding dust formation .

Direcciones Futuras

Propiedades

IUPAC Name |

6-methoxy-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-3-9-20-15-13(18)17(19-2)22-12-10-21-16(23-14(12)15)11-7-5-4-6-8-11/h3-8,12-18H,1,9-10H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPVDBYGHHICFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

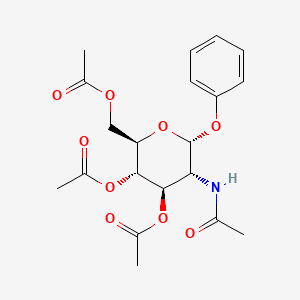

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)

![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)